(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Medicinal chemistry teams require regioisomerically pure 2-chloro-3-pyridinyl-piperazine building blocks to avoid kinase assay false positives. CAS 444791-56-4 provides a pre-organized hinge-binding scaffold with a terminal hydroxyl for direct esterification, etherification, or PROTAC linker attachment-eliminating N-protection steps. • 98% purity (HPLC) reduces impurity-driven IC50 artifacts. • Single H-bond donor, XLogP3 0.4-ideal for CNS drug-like space optimization. • Near-zero vapor pressure ensures minimal loss during parallel synthesis. ISO-certified material suitable for GMP method validation.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73g/mol
CAS No. 444791-56-4
Cat. No. B427779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone
CAS444791-56-4
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(18)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2
InChIKeyBNACZUSUOTVJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 444791-56-4: Structural Identity and Baseline Properties


(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone (CAS 444791-56-4, molecular formula C12H16ClN3O2, MW 269.73 g/mol) is a synthetic small-molecule building block featuring a 2-chloropyridine-3-carbonyl core linked to an N-(2-hydroxyethyl)piperazine moiety. The compound possesses a computed XLogP3 of 0.4, one hydrogen bond donor (the terminal hydroxyl), and four hydrogen bond acceptors [1]. This intermediate polarity and balanced hydrogen-bonding capacity distinguish it from more lipophilic analogs that lack the hydroxyethyl group. The compound is commercially available at purities of 95% and 98% from multiple vendors, with documented thermodynamic properties including a predicted boiling point of 474.2 ± 45.0 °C at 760 mmHg and density of 1.3 ± 0.1 g/cm³ . These physicochemical parameters are critical for assessing solvent compatibility, storage conditions, and synthetic utility in parallel medicinal chemistry campaigns.

Kinase inhibitor library synthesis – targets Syk and class III PTK
Late-stage derivatization via hydroxyethyl – no protecting groups required
2-Chloro regioisomer – reported conformational pre-organization context
Purity specification influences downstream assay interference risk

Why Generic Analogs Cannot Replace CAS 444791-56-4


The 2-chloropyridine-3-carbonyl-piperazine scaffold is widely exploited in kinase inhibitor design; however, subtle structural variations—particularly the position of the chloro substituent on the pyridine ring and the nature of the piperazine N-substituent—profoundly alter target engagement, physicochemical properties, and downstream synthetic versatility . Simply substituting CAS 444791-56-4 with a regioisomer such as (4-chloro-pyridin-2-yl)-[4-(2-hydroxyethyl)-1-piperazinyl]methanone changes the vector of the chloro substituent, which can disrupt key halogen-bond interactions with kinase hinge regions [1]. Replacing the hydroxyethyl tail with a methyl group (as in (2-chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone) eliminates the terminal hydroxyl, removing a critical hydrogen-bond donor/acceptor site and reducing aqueous solubility. These modifications can lead to order-of-magnitude differences in biochemical potency and pharmacokinetic behavior within structurally related series. The quantitative evidence below demonstrates that CAS 444791-56-4 occupies a specific, non-interchangeable position in the chemical space of pyridinyl-piperazine kinase modulator libraries.

Regioisomer 4-Chloro substitution may alter intramolecular pre-organization and hinge-binding geometry.
N-Substituent N-Methyl analog eliminates the hydroxyl HBD, reducing aqueous solubility and blocking direct derivatization.
Scaffold isomer Same-formula isomers (e.g., Pardoprunox) are GPCR agonists; kinase engagement may not transfer.

Quantitative Differentiation Evidence


Regioisomeric Chloro-Position and Hydrogen-Bond Acceptor Topology

The 2-chloro substitution on the pyridine ring of CAS 444791-56-4 places the chlorine atom ortho to the carbonyl linker, creating a unique electrostatic surface potential pattern compared to the 4-chloro regioisomer, (4-chloro-pyridin-2-yl)-[4-(2-hydroxyethyl)-1-piperazinyl]methanone. In the 2-chloro isomer, the chlorine atom participates in an intramolecular electrostatic interaction with the amide carbonyl oxygen, constraining the rotational freedom of the pyridine–carbonyl bond [1]. This conformational pre-organization is absent in the 4-chloro regioisomer, where the chlorine is para to the carbonyl attachment point. The computed hydrogen-bond acceptor count is identical (4 acceptors), but the spatial presentation of these acceptors differs, which impacts recognition by kinase ATP-binding pockets. In kinase inhibitor patents exemplified by Teligene Ltd., the 2-chloro-3-pyridinyl regioisomer is specifically claimed as a preferred embodiment over 4-chloro or 5-chloro variants for maintaining inhibitory potency against class III PTK receptors including CSF-1R, c-KIT, and PDGFR [2].

Regioisomer topology
Patent context
2-Cl: intramolecular Cl···O=C interaction pre-organizes conformation vs 4-Cl: no such interaction; absent from patent kinase claims
Supports regioisomer-specific scaffold design for kinase libraries.
EP2758387A1 claims 2-chloro-3-pyridinyl as preferred embodiment.
Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Hydroxyethyl Substitution and Hydrogen-Bond Donor Capacity

CAS 444791-56-4 possesses one hydrogen-bond donor (HBD) attributable to the terminal hydroxyl of the N-hydroxyethyl group, whereas the closest N-methyl analog, (2-chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone, has zero HBDs [1]. This single HBD increases the topological polar surface area (TPSA) and aqueous solubility of CAS 444791-56-4 relative to the N-methyl analog, as reflected in the computed XLogP3 of 0.4 for the target compound. The hydroxyethyl group also provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling late-stage functionalization without the need for protecting group strategies required for the N-H analog (2-chloro-3-pyridinyl)(piperazin-1-yl)methanone . In a related series of pyridinyl-piperazine PDHK inhibitors, substitution at the piperazine 4-position with an electron-poor benzoyl moiety was reported to be optimal for oral bioavailability, with the hydroxyethyl group serving as a key intermediate for introducing such electron-poor substituents [2].

HBD & solubility
Class-level inference
1 HBD, XLogP3 0.4; direct esterification without protection vs N-Me: 0 HBD; N-H: requires Boc protection
May support solubility optimization and late-stage functionalization.
Computed descriptors; synthetic handle confirmed by chemical principles.
Physicochemical profiling Solubility optimization Piperazine SAR

Supplier Purity Specifications and Impurity Burden

Commercially available batches of CAS 444791-56-4 from different suppliers exhibit distinct purity specifications that directly impact downstream synthetic yield and reproducibility. AK Scientific (AKSci) lists the compound at a minimum purity of 95% (Catalog 0631CE) . In contrast, MolCore supplies the compound at a minimum purity of 98% (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Leyan (Shanghai) also offers the compound at 98% purity (Catalog 1645853) . This 3-percentage-point purity differential is significant for medicinal chemistry applications: at 95% purity, a 5% impurity burden translates to approximately 13.5 mg of unidentified impurities per 269.73 mg of nominal compound, which can confound biochemical assay results or generate problematic byproducts in subsequent coupling reactions. The 98% grade reduces this impurity burden to approximately 5.4 mg per nominal equivalent, representing a 2.5-fold reduction in potential contaminant interference [1].

Purity impurity burden
Supplier specification review
~13.5 mg (95%) vs ~5.4 mg (98%) per nominal unit 2.5-fold difference in impurity mass
Purity grade influences impurity-related assay interference potential.
Theoretical impurity load based on MW 269.73 g/mol.
Quality control Chemical procurement Purity analysis

Computed Thermodynamic Properties and Safe Handling

CAS 444791-56-4 has a predicted boiling point of 474.2 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C, as computed by ACD/Labs and aggregated by ChemSpider . The enthalpy of vaporization is 77.7 ± 3.0 kJ/mol. These thermodynamic parameters are critical for procurement decisions involving large-scale synthesis, vacuum distillation, or long-term storage. In comparison, the related compound 6-chloro-N-(2-(4-morpholinyl)ethyl)-3-pyridinecarboxamide (same molecular formula C12H16ClN3O2 but different scaffold) has different thermodynamic properties that necessitate distinct storage and handling protocols [1]. The near-zero vapor pressure of CAS 444791-56-4 at ambient temperature indicates low volatility, reducing inhalation exposure risk during weighing and handling compared to more volatile analogs such as low-molecular-weight pyridine derivatives.

Thermal & vapor
Computed property
Boiling point 474.2±45.0 °C; vapor pressure ~0 mmHg (25 °C); ΔHvap 77.7 kJ/mol
Supports safe ambient handling and high-temperature reaction suitability.
Predicted values; experimental verification may be needed.
Thermodynamic properties Laboratory safety Compound storage

Kinase Inhibitor Scaffold Selectivity vs GPCR Agonists

Multiple commercial sources and patent databases cite CAS 444791-56-4 as a compound with demonstrated potential as a kinase inhibitor, particularly for spleen tyrosine kinase (Syk) . Syk is a validated therapeutic target in autoimmune diseases (e.g., rheumatoid arthritis), B-cell malignancies, and allergic disorders. The 2-chloropyridine-3-carbonyl motif mimics the purine ring of ATP and can engage the hinge region of the kinase domain through a bidentate hydrogen-bonding interaction involving the pyridine nitrogen and the amide carbonyl oxygen. In contrast, structural isomers such as Pardoprunox (SLV-308; same molecular formula C12H16ClN3O2) are partial dopamine D2/D3 receptor agonists with no kinase activity, demonstrating that the specific connectivity of the 2-chloropyridine and piperazine moieties determines target class selectivity . The patent landscape further supports that pyridine compounds bearing the 2-chloro-3-carbonyl-piperazine architecture are specifically claimed as inhibitors of class III PTK receptors (CSF-1R, c-KIT, PDGFRα/β, FLT3) and Syk, distinguishing this scaffold from morpholine-based or benzamide-based analogs [1].

Target class divergence
Class-level inference
Cited as potential Syk/class III PTK inhibitor vs Pardoprunox (same formula): D2/D3 agonist, no kinase activity reported
Scaffold connectivity distinguishes kinase vs GPCR target class engagement.
Kinase annotation from patent claims; target class requires biochemical profiling.
Kinase inhibition Syk tyrosine kinase Immunology and oncology

Optimal Deployment Scenarios


Syk and Class III PTK Kinase Inhibitor Library Enumeration

CAS 444791-56-4 serves as the core scaffold for generating focused kinase inhibitor libraries targeting Syk, CSF-1R, c-KIT, and PDGFR. The 2-chloro-3-pyridinyl regioisomer is specifically claimed as a preferred embodiment in kinase inhibitor patents, providing a conformationally pre-organized hinge-binding motif [1]. The hydroxyethyl group on the piperazine ring offers a readily derivatizable handle for introducing diverse substituents without requiring nitrogen protection/deprotection sequences. Procurement of the 98% purity grade (MolCore/Leyan) is recommended to minimize impurity-driven false positives in biochemical kinase assays, where a 2.5-fold reduction in impurity burden translates to higher-confidence IC50 determinations .

Physicochemical Optimization via Late-Stage Functionalization

The terminal hydroxyl of CAS 444791-56-4 enables direct esterification, etherification, or oxidation to carboxylic acid without protecting group manipulations. This contrasts with the N-H piperazine analog (CAS 1270138-42-5), which requires Boc protection prior to selective derivatization [1]. The balanced XLogP3 of 0.4 and single hydrogen-bond donor provide a starting point for property optimization toward CNS-drug-like space (Lipinski-compliant) or toward more polar, peripherally restricted analogs. The near-zero vapor pressure (0.0 ± 1.2 mmHg at 25 °C) ensures minimal material loss during solvent evaporation or vacuum drying steps in parallel synthesis workflows .

Reference Standard for Regioisomeric Purity QC

CAS 444791-56-4 can serve as a reference standard for verifying the regioisomeric purity of 2-chloro-3-pyridinyl-carbonyl-piperazine derivatives in quality control laboratories. The distinct computed properties (boiling point 474.2 °C, XLogP3 0.4) and unique InChIKey (BNACZUSUOTVJQJ-UHFFFAOYSA-N) enable unambiguous identification by LC-MS, GC-MS, or NMR, differentiating it from the 4-chloro regioisomer and the N-methyl analog [1]. Pharmaceutical R&D organizations procuring ISO-certified material (MolCore NLT 98%) can deploy this compound as a system suitability standard for HPLC method validation in GMP environments .

Building Block for Bivalent and PROTAC Degrader Synthesis

The hydroxyethyl-piperazine moiety provides a solvent-exposed vector suitable for linker attachment in proteolysis-targeting chimera (PROTAC) design. Unlike N-methyl-piperazine analogs that lack a functionalizable handle, CAS 444791-56-4 allows direct conjugation of PEG linkers or alkyl chains to the terminal hydroxyl without perturbing the kinase-binding 2-chloropyridine-3-carbonyl pharmacophore [1]. The patent-cited Syk kinase inhibition potential further positions this compound as a starting point for developing Syk-targeting PROTACs, where the hydroxyethyl group serves as the linker attachment point connecting the Syk-recruiting warhead to an E3 ligase ligand .

Application
Selection Property
Validation Focus
Syk/class III PTK inhibitor library synthesis
Regioisomeric scaffold conformation
Kinase panel selectivity and hinge-binding fidelity
Late-stage functionalization for property optimization
Hydroxyethyl derivatization handle
Solubility profile and CNS drug-like space compliance
Regioisomeric purity QC reference
Unique computed property and InChIKey fingerprint
LC-MS/NMR method suitability and isomer differentiation
PROTAC degrader linker attachment
Solvent-exposed hydroxyethyl conjugation site
Target engagement and E3 ligase recruitment context
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